REACTION_CXSMILES
|
[F:1][C:2]1([F:10])[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[CH2:4][CH2:3]1.[CH3:11][S:12](Cl)(=[O:14])=[O:13].Cl>C(Cl)Cl>[CH3:11][S:12]([O:9][CH2:8][CH:5]1[CH2:6][CH2:7][C:2]([F:10])([F:1])[CH2:3][CH2:4]1)(=[O:14])=[O:13]
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)CO)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
TEA
|
Quantity
|
0.499 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.518 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
stirred for 5 min
|
Duration
|
5 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCC1CCC(CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |